4-Morpholineacetamide, N-(4-((4-nitrophenyl)thio)phenyl)-
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Overview
Description
4-Morpholineacetamide, N-(4-((4-nitrophenyl)thio)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a morpholine ring, an acetamide group, and a nitrophenyl thioether moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(4-((4-nitrophenyl)thio)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-nitrophenylthiol with 4-bromophenylacetamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetamide, N-(4-((4-nitrophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
4-Morpholineacetamide, N-(4-((4-nitrophenyl)thio)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(4-((4-nitrophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, while the morpholine ring can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Shares the nitrophenyl and acetamide groups but lacks the morpholine ring.
4-(4-Nitrophenyl)morpholine: Contains the morpholine and nitrophenyl groups but lacks the acetamide moiety.
Uniqueness
4-Morpholineacetamide, N-(4-((4-nitrophenyl)thio)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
66976-51-0 |
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Molecular Formula |
C18H19N3O4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C18H19N3O4S/c22-18(13-20-9-11-25-12-10-20)19-14-1-5-16(6-2-14)26-17-7-3-15(4-8-17)21(23)24/h1-8H,9-13H2,(H,19,22) |
InChI Key |
RUKVPGISKRPCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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